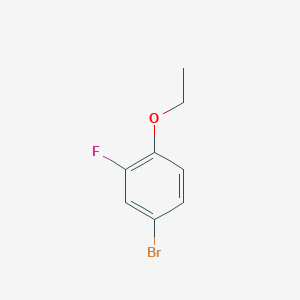

4-Bromo-1-ethoxy-2-fluorobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIHOQUIPYSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561203 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115467-08-8 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Bromo 1 Ethoxy 2 Fluorobenzene

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Information |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI | 1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 sigmaaldrich.com |

| InChI Key | ZMTIHOQUIPYSQK-UHFFFAOYSA-N sigmaaldrich.com |

Reactivity and Mechanistic Investigations of 4 Bromo 1 Ethoxy 2 Fluorobenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 4-bromo-1-ethoxy-2-fluorobenzene is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

For aryl bromides like this compound, the reactivity in Suzuki-Miyaura coupling is generally higher than that of aryl chlorides and lower than that of aryl iodides. fishersci.co.uk This allows for selective reactions when multiple different halogens are present in a molecule. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and can be tailored for specific substrates, including those with various electronic properties. arkat-usa.orgnih.gov The presence of the fluorine and ethoxy substituents on the aromatic ring can influence the electronic environment and, consequently, the reaction's efficiency.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7, KOH, TBAB, H₂O | 4-Acetylbiphenyl | 94 | arkat-usa.org |

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II, K₂CO₃, TBAB, H₂O | 1-(4-Biphenylyl)-1-octyne | 92 | researchgate.net |

| 4-Bromo-2-methylaniline derivative | 3-Chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄, K₃PO₄ | Thiophene-based imine | 44 | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 4-Phenyl-6H-1,2-oxazine | 82 | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone in synthetic organic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the resulting aryl amine. libretexts.orgwikipedia.org

The scope of the Buchwald-Hartwig amination is extensive, accommodating a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.org For substrates like this compound, the reaction would involve the coupling of an amine at the carbon bearing the bromine atom. The development of various generations of phosphine (B1218219) ligands has been critical in expanding the reaction's scope and improving its efficiency under milder conditions. wikipedia.org While the reaction is generally tolerant of various functional groups, the specific conditions, including the choice of ligand and base, are important for successful coupling. libretexts.org

Table 2: General Scope of Buchwald-Hartwig Amination

| Aryl Halide Type | Amine Type | Catalyst System | General Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | Primary & Secondary Amines | Pd(0) or Pd(II) precatalyst, Phosphine Ligand, Base | Aryl Amines | Broad substrate scope, functional group tolerance. | libretexts.orgwikipedia.org |

| Aryl Bromides | Bulky amines lacking β-H | Pd(dba)₂/tBuDavePhos | N-Aryl amines | Effective for specific amine types. | researchgate.net |

| Aryl Iodides/Triflates | Primary Amines | Pd catalyst with bidentate ligands (e.g., BINAP, DPPF) | Primary Aryl Amines | Higher rates and yields compared to first-generation catalysts. | wikipedia.org |

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide moiety of this compound can participate in other significant palladium-catalyzed transformations.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The process is catalyzed by a palladium complex and requires a base. organic-chemistry.org It is particularly noted for its high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes under mild conditions. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org

Stille Coupling: This reaction couples an aryl halide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. mdpi.com

These reactions further highlight the utility of the carbon-bromine bond as a handle for molecular elaboration.

Table 3: Overview of Other Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd catalyst, Base | Substituted Alkene | organic-chemistry.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Stille Coupling | Aryl Halide + Organostannane | Pd catalyst | Biaryl or Vinylarene | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgwikipedia.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

For this compound, both the fluorine and bromine atoms can potentially act as leaving groups. In SNAr reactions, the rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being a better leaving group than bromide (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile on the ring, which is facilitated by a more electron-withdrawing halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com The presence of the ethoxy group (an electron-donating group) might disfavor this reaction, but the fluorine atom itself acts as an activating group due to its strong inductive electron-withdrawing effect. masterorganicchemistry.comnih.gov

Studies have shown that even electron-neutral and electron-rich fluoroarenes can undergo SNAr reactions under specific conditions, such as through photoredox catalysis, which can facilitate the reaction with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov In some cases, the bromine atom can be well-tolerated, allowing for selective substitution at the C-F bond and leaving the C-Br bond available for subsequent transformations. nih.gov

Transformations Involving the Ether Group

The ethoxy group in this compound can be cleaved to reveal a phenol (B47542), which can then be used in further synthetic manipulations. This cleavage is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol can then participate in reactions such as O-alkylation or esterification. For instance, the deprotonated phenol can act as a nucleophile in substitution reactions. libretexts.org

Reactions of the Fluorine Substituent

The fluorine atom at the C-2 position of this compound profoundly influences its reactivity. Its high electronegativity and the strength of the C-F bond introduce unique electronic effects that dictate reaction pathways and modulate the reactivity of the entire molecule.

The presence of fluorine can dramatically alter the course of chemical reactions compared to their non-fluorinated counterparts. walisongo.ac.idepfl.ch This is often attributed to fluorine's distinct electronic properties, which can stabilize or destabilize intermediates and transition states, thereby opening up new reaction pathways or shutting down others. walisongo.ac.idlibretexts.org

One significant effect is observed in nucleophilic reactions. While a Williamson ether synthesis, a classic SN2 reaction, proceeds readily between an alkoxide and an alkyl iodide, a similar reaction with a perfluorinated alkyl iodide fails. libretexts.org This is because the high electronegativity of the fluorine atoms reverses the polarity of the carbon-iodine bond, causing the nucleophile to attack the iodine instead of the carbon. libretexts.org In the context of this compound, the fluorine's influence is more subtle but still critical. It can affect the generation, stability, and reactivity of carbanionic intermediates that might form during a reaction. libretexts.org For instance, the formation of a carbanion α- to a fluorine atom is generally destabilized inductively, which can hinder certain reactions while facilitating others, such as fluoride elimination to form benzynes.

Table 1: Comparative Effects of Fluorine Substitution on Reaction Intermediates

| Intermediate Type | General Effect of Fluorine Substitution | Potential Implication for this compound |

| Carbanion | Can be destabilized by induction, but stabilized by resonance depending on position. libretexts.org | Influences acidity of aromatic protons and pathways for metalation. |

| Radical | Stabilizing or destabilizing depending on the degree of fluorination. | Affects outcomes in radical-mediated coupling or substitution reactions. |

| Cation | Generally destabilized by strong inductive electron withdrawal. | Disfavors reactions proceeding through unstabilized cationic intermediates. |

This table provides a generalized summary of fluorine's influence on common reaction intermediates.

Substituents on a benzene (B151609) ring govern its reactivity towards electrophilic aromatic substitution by either donating or withdrawing electron density. Halogens like fluorine exhibit a dual effect: they withdraw electron density through the sigma bonds (inductive effect, -I) and donate electron density through their lone pairs into the π-system (resonance effect, +R). researchgate.net

In this compound, the situation is more complex due to the presence of three substituents. The activating/deactivating properties are a cumulative effect:

Ethoxy group (-OEt): Strongly activating and ortho-, para-directing due to a powerful +R effect.

Fluorine atom (-F): Deactivating and ortho-, para-directing due to a dominant -I effect. researchgate.netleah4sci.com

Bromine atom (-Br): Deactivating and ortho-, para-directing, also with a dominant -I effect.

Generation and Reactivity of Organometallic Intermediates

The carbon-bromine bond in this compound is the most likely site for the formation of organometallic intermediates, owing to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. walisongo.ac.id This chemoselectivity allows for the generation of Grignard and organolithium reagents, which are powerful synthetic tools.

Formation of a Grignard reagent, for example, would proceed by the insertion of magnesium into the C-Br bond, leaving the C-F and C-O bonds intact. leah4sci.comlibretexts.org This is a common strategy for dihalogenated aromatics where one halogen is significantly more reactive than the other. walisongo.ac.id The reaction is typically carried out using magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgleah4sci.com

Reaction Scheme: Grignard Reagent Formation this compound + Mg → (4-ethoxy-2-fluorophenyl)magnesium bromide

Similarly, organolithium intermediates can be generated. Two primary methods are applicable:

Metal-Halogen Exchange: Reaction with an alkyllithium reagent, such as n-butyllithium, at low temperatures typically results in a rapid exchange at the most labile site, which is the C-Br bond. This method is often cleaner than deprotonation.

Directed ortho-Metalation (DoM): A strong lithium base like lithium diisopropylamide (LDA) can selectively remove a proton from the ring. In fluoroarenes, deprotonation often occurs at a position adjacent (ortho) to the fluorine atom due to fluorine's ability to stabilize the resulting carbanion. epfl.ch For this compound, the most acidic proton would likely be at C-3, positioned between the directing ethoxy and fluoro groups.

Once formed, these organometallic intermediates are highly reactive nucleophiles and bases. libretexts.org Their synthetic utility is vast, with common applications including:

Reactions with Carbonyls: They readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. libretexts.orgleah4sci.com Reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. libretexts.org

Cross-Coupling Reactions: The generated organometallic species can serve as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example used to form new carbon-carbon bonds and construct biaryl structures. libretexts.orgnih.gov The organometallic intermediate derived from this compound could be converted to a boronic acid or ester and then coupled with another aryl halide. Alternatively, the parent compound itself can act as the electrophile in a Suzuki coupling with an arylboronic acid. researchgate.netresearchgate.net

Table 2: Potential Reactions of Organometallic Intermediates

| Reagent Type | Formation Method | Example Subsequent Reaction | Product Class |

| Grignard Reagent | Reaction with Mg metal leah4sci.com | Addition to an aldehyde (e.g., acetaldehyde) | Secondary Alcohol |

| Organolithium | Metal-halogen exchange with n-BuLi | Quenching with CO₂ | Carboxylic Acid |

| Organolithium | Deprotonation with LDA | Reaction with an electrophile (e.g., DMF) | Aldehyde |

| Arylboronic Acid | Via lithiation then reaction with a borate (B1201080) ester | Suzuki Coupling with an aryl bromide libretexts.orgnih.gov | Biaryl |

This table illustrates the synthetic potential of organometallic derivatives of this compound.

Spectroscopic and Computational Analysis of 4 Bromo 1 Ethoxy 2 Fluorobenzene and Analogues

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For aromatic compounds like 4-Bromo-1-ethoxy-2-fluorobenzene, characteristic bands for C-H, C-C, C-O, C-F, and C-Br stretching and bending vibrations are expected.

Theoretical studies, often employing Density Functional Theory (DFT), are frequently used to complement experimental FTIR data. researchgate.netresearchgate.net These calculations help in the precise assignment of the observed vibrational bands to specific molecular motions. For instance, in a study of the related compound 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations were used to perform a complete vibrational analysis. researchgate.net Similarly, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided a comparison between calculated and experimental optimized parameters, aiding in the understanding of its vibrational properties. researchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum, such as those of non-polar bonds. The FT-Raman spectrum of this compound and its analogues would provide further information on the skeletal vibrations of the benzene (B151609) ring and the vibrations of the substituent groups.

Experimental and theoretical FT-Raman spectra have been analyzed for similar molecules. For example, a combined experimental and theoretical study of 4-ethoxy-2,3-difluoro benzamide utilized FT-Raman spectroscopy to investigate its vibrational characteristics. researchgate.net Furthermore, FT-Raman spectra are available for simpler analogues like 1-bromo-4-fluorobenzene, which can serve as a basis for interpreting the more complex spectrum of the title compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings. In this compound, the aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with each other. rsc.org

For the related compound 1-bromo-4-ethoxybenzene, the ¹H NMR spectrum shows a multiplet for the aromatic protons between δ 7.43 and 7.30 ppm and another multiplet between δ 6.83 and 6.69 ppm. The ethoxy group protons appear as a multiplet at δ 3.97 ppm (CH₂) and a triplet at δ 1.41 ppm (CH₃). rsc.org The analysis of similar compounds, such as 2-bromo-1-ethoxy-4-nitrobenzene, further aids in the assignment of proton signals. chegg.com

Table 1: ¹H NMR Data for Related Compounds

| Compound | Aromatic Protons (ppm) | OCH₂ Protons (ppm) | CH₃ Protons (ppm) |

| 1-Bromo-4-ethoxybenzene | 7.43 - 7.30 (m), 6.83 - 6.69 (m) | 3.97 (m) | 1.41 (t) |

| 1-Bromo-4-butoxybenzene | 7.36 (m), 6.75 (d) | 3.89 (t) | 0.99 (m) |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, distinct signals are expected for each of the six aromatic carbons, as well as for the two carbons of the ethoxy group. The carbon attached to the bromine atom (ipso-carbon) often shows a chemical shift that is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

The ¹³C NMR spectra of related compounds, such as 1-bromo-4-fluoro-2-nitrobenzene (B1271562) and 4-bromo-1-chloro-2-fluorobenzene, provide a basis for predicting the chemical shifts in this compound. chemicalbook.comchemicalbook.com For example, in bromobenzene, the ipso-carbon is shielded due to the large electron cloud of the bromine atom. stackexchange.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-Br | 110 - 120 |

| C-F | 155 - 165 (d, ¹JCF) |

| C-O | 150 - 160 |

| Aromatic CH | 115 - 135 |

| OCH₂ | 60 - 70 |

| CH₃ | 10 - 20 |

Predictions based on data from analogous compounds. stackexchange.comchemicalbook.comchemicalbook.com

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.comazom.com The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural and electronic changes. alfa-chemistry.comnih.gov In this compound, a single resonance is expected for the fluorine atom, and its chemical shift will be influenced by the presence of the adjacent ethoxy group and the bromine atom at the para position. The coupling between the fluorine and neighboring protons will result in a splitting of the ¹⁹F signal.

The ¹⁹F NMR chemical shifts are typically referenced to an internal standard like hexafluorobenzene (B1203771) or an external standard like CFCl₃. alfa-chemistry.comrsc.org The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments. aiinmr.com For instance, in a study of platinum(II) complexes, the ¹⁹F NMR signal for a triflate counter-ion appeared around -77.76 ppm. rsc.org This high sensitivity and broad range make ¹⁹F NMR a crucial tool for the characterization of fluorinated organic molecules. nih.gov

Mass Spectrometry (MS) Applications

The most characteristic feature in the mass spectrum of this compound would be the molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a doublet of nearly equal intensity (M⁺ and M⁺+2), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The monoisotopic mass of this compound is approximately 217.97 Da. nih.gov

Key fragmentation pathways are expected to include:

Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the ethyl group, leading to a resonance-stabilized phenoxy cation.

Loss of Ethene: A common rearrangement for ethers, particularly those with an ethyl or larger alkyl chain, is the McLafferty rearrangement, which would result in the elimination of a neutral ethene molecule (C₂H₄).

Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen can break, leading to the loss of an ethoxy radical (•OC₂H₅).

Loss of Halogens: The bromine atom can be lost as a radical (•Br), which is a common fragmentation for organobromine compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 218 | [C₈H₈⁷⁹BrFO]⁺ | - | Molecular ion (M⁺) peak. An intense M⁺+2 peak will be at m/z 220 for the ⁸¹Br isotope. |

| 190 | [C₆H₃⁷⁹BrFO]⁺ | C₂H₅• | Loss of the ethyl radical from the ethoxy group. |

| 189 | [C₈H₅FO]⁺ | Br• | Loss of the bromine radical. |

| 173 | [C₆H₄FO]⁺ | C₂H₄ + Br• | Consecutive loss of ethene and a bromine radical. |

| 145 | [C₆H₄BrF]⁺ | C₂H₄ | Loss of ethene via rearrangement. |

**4.4. Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the geometry, electronic structure, and spectroscopic properties of substituted benzene derivatives.

For halogenated aromatic systems, the choice of functional is critical. Functionals that include dispersion corrections, such as ωB97XD, or those specifically parameterized to handle non-covalent interactions, like the M06-2X functional, are often preferred. acs.orgresearchgate.net These methods are crucial for accurately modeling weak interactions, such as halogen bonding. acs.orgresearchgate.net A study on the torsional potential of ethoxybenzene utilized the B3LYP density functional method with a triple-zeta polarized basis set, demonstrating a common level of theory for such systems. acs.org

DFT calculations can be used to predict a variety of properties for this compound:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles for the lowest energy structure.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to aid in the interpretation of experimental data.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity.

Electrostatic Potential Maps: Visualizing the electron distribution to predict sites for electrophilic and nucleophilic attack.

Table 2: Selected DFT Functionals for Analysis of Halogenated Benzenes

| Functional | Key Features | Typical Application |

|---|---|---|

| B3LYP | Hybrid functional, widely used. | General purpose, geometry optimization, frequencies. |

| M06-2X | High non-covalent interaction accuracy. | Thermochemistry, kinetics, weak interactions. |

| ωB97X-D | Includes empirical dispersion correction. | Non-covalent interactions, halogen bonding. |

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering a higher level of theory. While more computationally demanding than DFT, they serve as a benchmark for accuracy.

Common ab initio methods include:

Hartree-Fock (HF): A foundational method that does not account for electron correlation, often used as a starting point.

Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation. It has been used alongside DFT to study the conformational landscape of molecules like ethoxybenzene. researchgate.net

Coupled Cluster (CC): Considered the "gold standard" for accuracy in single-reference systems, such as CCSD(T), but is computationally very expensive.

For this compound, MP2 calculations with a suitable basis set (e.g., aug-cc-pVDZ) could provide highly accurate geometric parameters and conformational energy differences, serving to validate results from DFT methods. More advanced methods like state-averaged complete active space self-consistent field (SA-CASSCF) are employed for studying excited electronic states, which is relevant for understanding photochemical behavior. nih.gov

Studies on the parent molecule, ethoxybenzene (phenetole), provide a strong foundation for understanding this behavior. researchgate.net Computational investigations, including both DFT and ab initio methods, have shown that the most stable conformation of ethoxybenzene is planar, with the ethyl group lying in the same plane as the phenyl ring. researchgate.net This planarity allows for favorable conjugation between the oxygen lone pair and the aromatic π-system.

There are two potential planar conformations: syn and anti (or cis and trans), referring to the relationship between the terminal methyl group and the benzene ring. For ethoxybenzene, the trans (or anti) conformer, where the C-O-C-C dihedral angle is 180°, is the global minimum. The conformation where the ethyl group is perpendicular to the ring (dihedral angle of 90°) represents a rotational barrier. acs.org

For this compound, the substituents are not expected to change the fundamental preference for a planar or near-planar arrangement of the ethoxy group. However, steric and electrostatic interactions between the fluorine atom at the ortho position and the ethoxy group may slightly alter the precise dihedral angles and the relative energies of the conformers compared to the unsubstituted ethoxybenzene.

Table 3: Conformational Data for Ethoxybenzene (Analogue for this compound)

| Conformer | C(aryl)-O-C-C Dihedral Angle | Relative Energy | Notes |

|---|---|---|---|

| Planar (trans) | ~180° | 0.0 kJ/mol (Global Minimum) | Most stable conformation due to favorable conjugation. researchgate.net |

| Perpendicular | ~90° | ~4.3 kJ/mol | Rotational transition state. acs.org |

| Planar (cis) | ~0° | Higher than trans | A shallow local minimum. acs.org |

Applications in Advanced Materials Science and Medicinal Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond in 4-Bromo-1-ethoxy-2-fluorobenzene allows for its participation in various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These powerful synthetic tools enable the formation of new carbon-carbon bonds, facilitating the construction of larger, more complex molecular frameworks.

In the realm of medicinal chemistry, this compound and its structural analogs are valuable precursors for the synthesis of bioactive compounds. A notable example lies in the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. wikipedia.orgacs.orgresearchgate.net A closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a commercially successful SGLT2 inhibitor. google.comgoogle.com This strongly suggests the potential of this compound to serve as a precursor for novel SGLT2 inhibitors and other therapeutic agents. The general structure of SGLT2 inhibitors often features a C-aryl glucoside, where the aromatic portion can be derived from building blocks like this compound.

The development of new SGLT2 inhibitors and other drug candidates often involves the synthesis of a library of related compounds to explore structure-activity relationships. The versatility of this compound in coupling reactions makes it an ideal starting material for generating such libraries.

Table 1: Key Intermediates and Target Drugs

| Precursor Compound | Application/Target Drug Class | Related Information |

|---|---|---|

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Intermediate for Dapagliflozin (SGLT2 inhibitor) | The synthesis of this intermediate is a critical step in the production of a widely used anti-diabetic drug. google.comgoogle.com |

| This compound | Potential precursor for novel SGLT2 inhibitors | Its structural similarity to the Dapagliflozin intermediate suggests its utility in developing new drugs in this class. |

The unique electronic properties imparted by the fluorine and ethoxy groups make this compound an attractive building block for advanced materials. Fluorinated organic compounds are of significant interest in the development of liquid crystals and organic semiconductors. researchgate.netbeilstein-journals.orgbeilstein-journals.orgmdpi.comrsc.org

The introduction of fluorine atoms into organic molecules can significantly influence their physical properties, such as thermal stability, mesomorphic behavior (in liquid crystals), and charge transport characteristics (in organic semiconductors). While direct synthesis of advanced materials from this compound is not yet widely reported, its potential as a precursor is evident from the synthesis of related materials. For instance, fluorinated pyrene-based organic semiconductors have been synthesized using similar fluorinated and brominated aromatic building blocks.

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, where the bromo-substituent of a compound like this compound would be reacted with a suitable coupling partner to construct the desired molecular architecture.

Radiopharmaceutical Applications and ¹⁸F Labeling

The presence of a fluorine atom in this compound also opens up possibilities for its use in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful diagnostic imaging technique that relies on the detection of positrons emitted from a radiotracer. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life and imaging characteristics. nih.gov

A key strategy in the synthesis of ¹⁸F-labeled PET tracers is the late-stage introduction of the radionuclide into a precursor molecule. The bromo-substituent in this compound makes it a suitable candidate for copper-mediated ¹⁸F-fluorination reactions. In this type of reaction, the bromine atom is replaced with a radioactive ¹⁸F atom. This would transform this compound into its radiolabeled counterpart, which could then be used to synthesize more complex PET tracers.

The development of efficient methods for the ¹⁸F-labeling of aromatic compounds is a significant area of research in radiochemistry. The ability to label molecules like this compound would provide a valuable tool for the development of new diagnostic agents for a wide range of diseases.

Future Directions in the Research of 4 Bromo 1 Ethoxy 2 Fluorobenzene

Exploration of Novel Catalytic Systems for Synthesis

Future synthetic research on 4-Bromo-1-ethoxy-2-fluorobenzene will likely focus on the development of more efficient and selective catalytic systems. While traditional methods for the synthesis of substituted benzenes exist, modern catalysis offers pathways to improved yields, milder reaction conditions, and greater functional group tolerance.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Research could explore Suzuki-Miyaura, Heck, and Sonogashira couplings using this compound as a building block. The development of novel palladium catalysts with specialized ligands could enhance the regioselectivity and efficiency of these transformations, particularly in activating the C-Br bond while leaving the C-F bond intact. researchgate.net The influence of the ortho-fluoro and para-bromo substituents on the reactivity of the aromatic ring in such reactions warrants detailed investigation. For instance, palladium-catalyzed C-H bond arylation has been demonstrated for other ortho-substituted fluorobenzenes, suggesting a potential route for further functionalization at the C3 position. nih.govrsc.org

Another area of interest is the application of copper-catalyzed reactions . Copper catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis for certain transformations. Investigating copper-catalyzed aminations, etherifications, and cyanations with this compound could open up new synthetic routes to a wider range of derivatives.

Furthermore, the exploration of nickel-catalyzed C-F bond functionalization could offer a novel approach to modifying the fluoro-substituent, a traditionally challenging transformation. nih.gov Recent advances in nickel catalysis have shown promise in the activation of strong C-F bonds, which could be a transformative step in the chemistry of fluorinated aromatics like the title compound. acs.org

| Catalytic System | Potential Reaction | Research Focus |

| Palladium-based | Suzuki-Miyaura, Heck, Sonogashira, C-H Arylation | Ligand development for enhanced selectivity and yield. |

| Copper-based | Ullmann condensation (amination, etherification) | Development of cost-effective and scalable synthetic protocols. |

| Nickel-based | C-F bond functionalization | Overcoming the challenge of C-F bond activation for novel derivatives. |

Development of Greener Synthetic Routes and Sustainable Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy. Future research should prioritize the development of more sustainable methods for the synthesis of this compound and its derivatives.

This includes the exploration of biomass-derived starting materials where feasible, although the synthesis of this specific halogenated aromatic from biomass would be a significant challenge. More practically, the focus could be on the use of greener solvents such as bio-based solvents like eucalyptol, which have been successfully used in enzymatic polymerizations of aromatic compounds. researchgate.net The development of catalyst-free or solvent-free reaction conditions is another key goal. For instance, multicomponent reactions that proceed without a catalyst and minimize waste are highly desirable. acs.org

The use of flow chemistry could also be investigated to improve the safety, efficiency, and scalability of synthetic processes involving this compound. Flow reactors offer precise control over reaction parameters, which can lead to higher yields and purities while minimizing the use of hazardous reagents.

Finally, the development of recyclable catalysts , such as solid-supported palladium nanoparticles, would significantly reduce the environmental impact of synthetic procedures by allowing for the recovery and reuse of the precious metal catalyst. researchgate.net

| Sustainable Approach | Key Benefit | Potential Application |

| Use of Greener Solvents | Reduced environmental impact and toxicity. | Synthesis of this compound and its derivatives. |

| Catalyst-Free Reactions | Simplified procedures and reduced waste. | Multicomponent reactions for the synthesis of complex molecules. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Large-scale production of this compound. |

| Recyclable Catalysts | Reduced cost and environmental footprint. | Palladium-catalyzed cross-coupling reactions. |

Investigation of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound can unlock new synthetic possibilities. The electronic interplay of the substituents makes this compound an interesting subject for mechanistic studies.

One area for investigation is directed ortho-lithiation . The fluorine and ethoxy groups could potentially act as directing groups, enabling selective functionalization at specific positions on the aromatic ring. researchgate.net Studying the mechanism of lithiation with reagents like butyllithium (B86547) could reveal the preferred sites of deprotonation and lead to the development of new synthetic strategies. youtube.comyoutube.com

The generation of benzyne intermediates from this compound is another intriguing possibility. echemi.com The presence of both bromo and fluoro substituents could allow for selective elimination to form a benzyne, which could then be trapped with various dienophiles to construct complex polycyclic systems.

Computational studies, such as Density Functional Theory (DFT) calculations , will be invaluable in elucidating reaction mechanisms. acs.orgrsc.org DFT can provide insights into transition state energies, reaction pathways, and the electronic effects of the substituents, guiding the design of new experiments. mdpi.com For example, understanding the mechanism of C-H activation on the fluorobenzene (B45895) ring can help in designing more selective catalysts. acs.orgprinceton.edu

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-1-ethoxy-2-fluorobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with fluorination followed by bromination and ethoxy substitution. For example, bromination using N-bromosuccinimide (NBS) in a solvent like CCl₄ under controlled temperature (0–25°C) can minimize side reactions. Ethoxy groups are introduced via nucleophilic substitution (e.g., using NaOEt in ethanol). Yield optimization requires careful control of stoichiometry, temperature, and catalysts. Competing reactions, such as over-bromination or displacement of fluorine, must be monitored using TLC or GC-MS .

Q. Q2. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies ethoxy protons (δ ~1.3–1.5 ppm for -CH₃, δ ~3.8–4.2 ppm for -OCH₂-) and aromatic protons (splitting patterns reflect substituent positions). ¹⁹F NMR shows a distinct peak for fluorine at δ ~-110 to -120 ppm.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ≈ 233).

- IR : C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches are key identifiers.

Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Q. Q3. How does the compound’s substituent arrangement influence its reactivity in cross-coupling reactions?

Answer: The bromine atom at the para position to ethoxy is primed for Suzuki-Miyaura coupling (Pd-catalyzed), while the ortho-fluorine sterically hinders certain electrophilic substitutions. The electron-withdrawing fluorine and bromine direct further substitutions to meta positions. Reactivity can be modulated by adjusting catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (polar aprotic solvents enhance coupling efficiency) .

Advanced Research Questions

Q. Q4. How can competing reaction pathways during synthesis (e.g., nitro vs. ethoxy substitution) be resolved?

Answer: Competing pathways arise from the nucleophilicity of ethoxy groups and the electrophilic nature of nitro intermediates. To prioritize ethoxy substitution:

- Use protecting groups (e.g., silyl ethers) for nitro precursors.

- Employ phase-transfer catalysts to enhance regioselectivity.

- Monitor intermediates via LC-MS or in-situ IR. Computational modeling (e.g., DFT) predicts transition states to guide optimization .

Q. Q5. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzene derivatives?

Answer: Single-crystal X-ray diffraction with SHELXL (for small molecules) is ideal. Key steps:

- Grow high-quality crystals via slow evaporation (solvent: hexane/ethyl acetate).

- Use synchrotron radiation for heavy atoms (Br) to enhance resolution.

- Refine thermal parameters and occupancy ratios to address disorder. For macromolecular applications, SHELXPRO interfaces with density modification tools. Validate against spectroscopic data to resolve ambiguities .

Q. Q6. How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayers).

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. Q7. How do substituent electronic effects (e.g., -F vs. -Br) influence reaction kinetics in SNAr mechanisms?

Answer: Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution (SNAr), while bromine’s polarizability stabilizes transition states. Kinetic studies (e.g., stopped-flow UV-Vis) show that -F accelerates SNAr rates by 10²–10³ fold compared to -H. Bromine’s leaving-group ability is enhanced in polar solvents (DMF > toluene). Competing pathways (e.g., elimination vs. substitution) are quantified via Eyring plots .

Data Contradiction and Validation

Q. Q8. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Replicate Synthesis : Verify purity via HPLC (>98%) and elemental analysis.

- Standardize Conditions : Use identical solvent systems for NMR (e.g., CDCl₃ vs. DMSO-d₆ shifts peaks).

- Cross-Reference Databases : Compare with PubChem or ECHA entries, excluding unreliable sources like BenchChem .

Q. Q9. What strategies optimize catalytic systems for asymmetric transformations involving this compound?

Answer:

- Ligand Design : Chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes enhance enantioselectivity.

- Solvent Screening : Use low-polarity solvents (e.g., THF) to favor kinetic control.

- In-situ Monitoring : Raman spectroscopy tracks enantiomeric excess (ee) during reactions.

High-throughput experimentation (HTE) accelerates optimization .

Methodological Best Practices

Q. Q10. What safety protocols are critical when handling bromo- and fluoro-substituted benzenes?

Answer:

- Ventilation : Use fume hoods with >100 fpm airflow.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Neutralize bromine residues with NaHCO₃.

- Waste Disposal : Segregate halogenated waste per EPA guidelines.

Refer to SDS from ECHA or PubChem for toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.